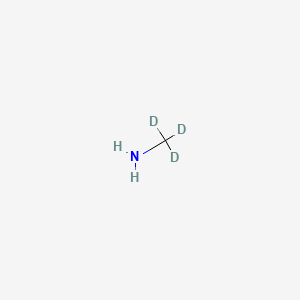
Methyl-d3-amine
Übersicht
Beschreibung
Methyl-d3-amine, also known as Deuterated methylamine hydrochloride or Methyl-d3-ammonium chloride, is a deuterated reagent . It is frequently used as a building block for various chemical compounds and is a good nucleophile as it is an unhindered amine .
Molecular Structure Analysis
The linear formula of Methyl-d3-amine is CD3NH2·HCl . Its molecular weight is 70.54 . The SMILES string representation is Cl. [2H]C ( [2H]) ( [2H])N .
Chemical Reactions Analysis
As a weak base, Methyl-d3-amine is a good nucleophile and can react with many electrophilic functional groups . It can undergo alkylation and acylation reactions . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Production of Labeled Compounds
Methyl-d3-amine is used in the production of labeled compounds . These labeled compounds are used in various fields of research, including drug discovery, materials science, and catalysis .
Intermediates for Research Purposes
Methyl-d3-amine serves as an intermediate in the synthesis of other compounds for research purposes . This makes it a valuable tool in the development of new substances and the exploration of chemical reactions.
Synthesis of Amine-Functionalized Metal–Organic Frameworks (MOFs)
Amine-functionalized MOFs have attracted much attention mainly for CO2 capture . Methyl-d3-amine, due to its strong interaction with CO2 and basic amino functionalities, can be used in the synthesis of these MOFs .
CO2 Sorption
Methyl-d3-amine can be used to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures . This makes it a potential candidate for carbon capture and storage applications.
Gas Separation
Amine-functionalized MOF-based membranes, which can be prepared using Methyl-d3-amine, exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance . This opens up possibilities for its use in gas purification and separation processes.
Catalysis
Amine-functionalized MOFs, which can be synthesized using Methyl-d3-amine, also demonstrate potential applications in catalysis . This makes it a valuable tool in various chemical reactions and industrial processes.
Safety and Hazards
Methyl-d3-amine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Wirkmechanismus
Target of Action
Methyl-d3-amine, also known as trideuteriomethanamine, is a derivative of ammonia in which one hydrogen atom is replaced by a methyl group and the remaining three hydrogen atoms are replaced by deuterium Amines in general are known to interact with various biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .
Mode of Action
Amines are known to undergo nucleophilic addition reactions with carbonyl compounds to form imines and enamines . This reaction involves the nucleophilic nitrogen atom in the amine attacking the electrophilic carbon atom in the carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate then loses a molecule of water to form the imine or enamine .
Biochemical Pathways
For instance, methionine, an essential amino acid, is synthesized and recycled through the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 3408 and its melting point of 232-234 °C , may influence its pharmacokinetic behavior.
Result of Action
The formation of imines and enamines through the reaction of amines with carbonyl compounds can have various biological implications, as these products can further participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of Methyl-d3-amine can be influenced by various environmental factors. For instance, the compound’s vapor pressure of 27 psi at 20 °C suggests that it can exist as a gas under certain conditions, which may affect its stability and reactivity. Furthermore, its solubility in different solvents may influence its bioavailability and distribution within the body.
Eigenschaften
IUPAC Name |
trideuteriomethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVYZALUXZFZLV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369109 | |
| Record name | Methyl-d3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.076 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3-amine | |
CAS RN |
5581-55-5 | |
| Record name | Methyl-d3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5581-55-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the deuteration of methylamine to Methyl-d3-amine affect its vibrational spectra?
A1: Deuteration significantly alters the vibrational frequencies of methylamine. This is because deuterium, being twice the mass of hydrogen, leads to a decrease in vibrational frequency for bonds involving this isotope. Research using infrared and Raman spectroscopy has shown distinct shifts in the C-H stretching region upon deuteration. For instance, the N-H stretching vibrations in Methyl-d3-amine are observed at lower frequencies compared to regular methylamine. [, ]
Q2: Can you elaborate on the implications of using Methyl-d3-amine in studying N-nitrosodimethylamine metabolism?
A3: Methyl-d3-amine played a key role in understanding the metabolic pathway of N-nitrosodimethylamine (NDMA), a potent carcinogen. By synthesizing and using specifically deuterated NDMA analogs like N-nitrosomethyl(Methyl-d3-amine), researchers were able to trace the metabolic fate of individual methyl groups. They demonstrated that the microsomal metabolism of NDMA exhibits a kinetic isotope effect, preferentially oxidizing CH3 over CD3, irrespective of their position relative to the nitroso group. This finding highlighted the importance of isotopic composition over steric orientation in this metabolic process. []
Q3: What are the advantages of the newly developed methods for Methyl-d3-amine synthesis?
A4: Traditional methods for synthesizing deuterated compounds can be complex and expensive. Recent research proposes more efficient methods for Methyl-d3-amine production. One method uses a simple reaction of nitromethane with deuterium oxide under basic conditions and in the presence of phase-transfer catalysts to create nitromethane-d3, which is then reduced to Methyl-d3-amine. [] This method boasts high efficiency and cost-effectiveness compared to previous approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



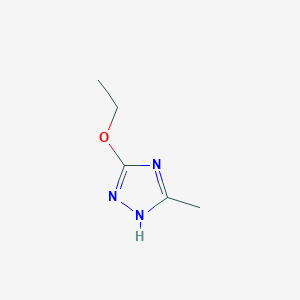
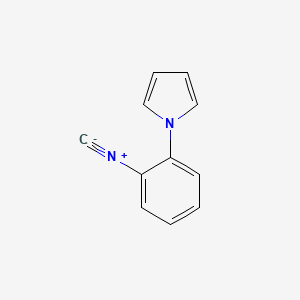
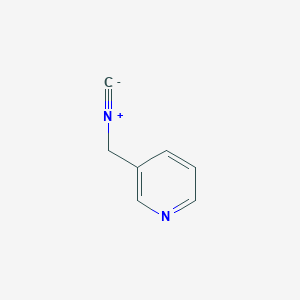

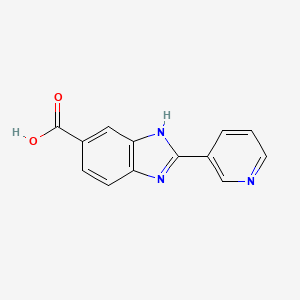





![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
